N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4/c1-23-17(13-6-4-5-9-20-13)22-25(18(23)27)11-10-21-16(26)12-24-14-7-2-3-8-15(14)29-19(24)28/h2-9H,10-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKRCPZDYKIMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex compound featuring a triazole and oxazole moiety. The biological activity of this compound is of significant interest due to its potential therapeutic applications. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 357.38 g/mol. Its structure comprises a triazole ring linked to a pyridine and an oxazole derivative, which are known for their diverse biological activities.
Antimicrobial Activity
Compounds containing the triazole scaffold have shown promising antimicrobial properties. A review highlighted that derivatives of 1,2,4-triazoles exhibit significant antifungal and antibacterial activities against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the pyridine ring in this compound may enhance its interaction with microbial targets, potentially increasing its efficacy.
Anticancer Activity
Triazole derivatives have been recognized for their anticancer properties. Studies indicate that compounds with similar structural features demonstrate cytotoxic effects against several cancer cell lines. For instance, research has shown that triazole-containing compounds can inhibit cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating potent activity . The oxazole moiety may also contribute to this activity through mechanisms involving apoptosis induction.
Anticonvulsant Activity
The triazole nucleus is associated with anticonvulsant effects. Compounds similar to the one have been evaluated for their ability to prevent seizures in animal models. For example, certain triazole derivatives have been reported to exhibit protective effects against pentylenetetrazol-induced seizures . This suggests that the compound may also possess similar neuroprotective properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Activity Implication |
|---|---|
| Triazole Ring | Antimicrobial, anticancer |
| Pyridine Group | Enhanced bioactivity through target interaction |
| Oxazole Moiety | Potential for apoptosis induction in cancer cells |
Case Studies
Several studies have explored the biological activity of triazole-based compounds:
- Anticancer Study : A compound structurally similar to the one discussed showed significant cytotoxicity against various cancer cell lines with an IC50 value less than that of standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Research demonstrated that triazole derivatives exhibited broad-spectrum antimicrobial activity, significantly inhibiting the growth of both Gram-positive and Gram-negative bacteria .
- Neuropharmacological Assessment : In animal models, certain triazole derivatives were effective in reducing seizure frequency and severity, suggesting potential use in epilepsy treatment .
Q & A
Q. What are the recommended synthetic methodologies for N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?
The synthesis involves multi-step organic reactions:
- Triazole Core Formation : React 4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazole with ethylenediamine derivatives using Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) under basic conditions (K₂CO₃ in DMF, 60°C, 12 hours) to form the ethyl-linked intermediate .
- Acetamide Coupling : Introduce the benzo[d]oxazol-2-one moiety via nucleophilic acyl substitution using 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl chloride in anhydrous THF at 0–5°C, followed by stirring at room temperature for 24 hours .
- Purification : Isolate the product via silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) with >95% purity confirmed by HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated DMSO-d₆ to confirm proton environments (e.g., pyridinyl H-6 at δ 8.5–8.7 ppm) and carbonyl resonances (C=O at δ 165–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion ([M+H]⁺) with <2 ppm error using electrospray ionization (ESI) .
- HPLC-UV : Assess purity (>98%) via a C18 column (acetonitrile/water gradient, 254 nm detection) .
Q. What preliminary biological screening approaches are applicable to assess this compound's bioactivity?
- Enzyme Inhibition Assays : Test against kinase targets (e.g., EGFR, VEGFR2) at 10 μM in triplicate, using ADP-Glo™ or fluorescence-based readouts .
- Cytotoxicity Profiling : Evaluate IC₅₀ values in cancer cell lines (e.g., HepG2, MCF-7) via MTT assays (48-hour exposure) .
- Comparative Studies : Benchmark activity against structurally similar triazole-acetamide derivatives (e.g., pyridin-3-yl analogs) to identify substituent effects .
Advanced Research Questions
Q. How can computational chemistry tools optimize the synthesis of the triazole core in this compound?
- Reaction Path Modeling : Apply density functional theory (DFT) at the B3LYP/6-31G* level to simulate cyclization transition states, identifying energy barriers for triazole ring closure .
- Solvent/Base Optimization : Use ICReDD’s reaction design algorithms to predict optimal conditions (e.g., DMF vs. THF, K₂CO₃ vs. Et₃N) and validate with parallel microreactor trials (50 mg scale) .
- Byproduct Analysis : Employ machine learning to correlate side products (e.g., dimerization) with reaction parameters and adjust stoichiometry accordingly .
Q. What strategies resolve contradictory bioactivity data between enzymatic assays and cell-based studies?
- Plasma Protein Binding : Measure compound binding via equilibrium dialysis (human serum albumin, 37°C) to assess bioavailability discrepancies .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
- Redox-Mimetic Assays : Modify in vitro conditions by adding 5 mM glutathione to replicate intracellular redox states and retest enzyme inhibition .
Q. How to design a structure-activity relationship (SAR) study for this compound's derivatives?
- Substituent Variation : Synthesize analogs with (a) pyridine ring substitutions (e.g., 4-Cl, 3-OMe) and (b) benzo[d]oxazole modifications (e.g., 5-NO₂, 6-F) using parallel synthesis robotics .
- Three-Tiered Testing : Screen derivatives for (1) target enzyme IC₅₀, (2) cellular efficacy (EC₅₀ in 3D tumor spheroids), and (3) selectivity against off-target kinases .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
Q. What experimental approaches elucidate the compound's stability under physiological conditions?
- Forced Degradation Studies : Expose to pH extremes (1.2 and 13.0 buffers, 37°C), oxidative stress (3% H₂O₂), and UV light (ICH Q1B guidelines). Monitor degradation via UPLC-PDA and identify products by LC-HRMS/MS .
- Stabilization Strategies : Co-crystallize with β-cyclodextrin (1:1 molar ratio) to enhance photostability, confirmed by X-ray diffraction .
Q. How can advanced NMR techniques characterize dynamic molecular interactions of this compound?
- STD-NMR : Saturate protein methyl groups (e.g., BSA) and detect ligand epitopes through magnetization transfer to identify binding regions .
- VT-NMR : Analyze conformational flexibility in CD₃OD/D₂O (50:50) from -40°C to +80°C to map temperature-dependent structural shifts .
- ¹⁵N-Labeling : Track hydrogen bonding in the triazole-pyridine system via heteronuclear correlation spectroscopy (HSQC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
